3-Mercaptopropionyl-phe-D-ala-gly-arg-ile-asp-arg-ile-gly-ala-gln-ser-gly-leu-gly-cys-asn-ser-phe-arg-tyr-nh2

描述

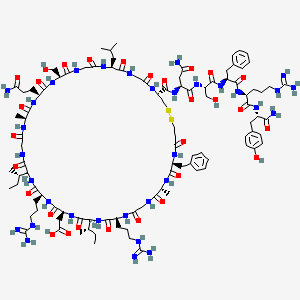

Nomenclature and Chemical Classification

The compound 3-mercaptopropionyl-phenylalanine-D-alanine-glycine-arginine-isoleucine-aspartic acid-arginine-isoleucine-glycine-alanine-glutamine-serine-glycine-leucine-glycine-cysteine-asparagine-serine-phenylalanine-arginine-tyrosine amide belongs to the class of synthetic natriuretic peptide analogs and represents one of three structurally related compounds designed as superactive variants of atrial natriuretic peptide. The chemical classification of this compound places it within the broader category of modified peptide hormones, specifically those derived from the atrial natriuretic peptide family. The nomenclature reflects its structural composition, beginning with the characteristic 3-mercaptopropionyl moiety that replaces the natural cysteine residue found at position 105 in the original peptide sequence.

The systematic naming convention for this compound follows standard peptide nomenclature principles, with each amino acid component designated in sequential order from the amino-terminus to the carboxyl-terminus. The presence of D-alanine in the second position represents a critical stereochemical modification that distinguishes this analog from natural peptide sequences. The 3-mercaptopropionyl group at the amino-terminus serves as a key structural feature that eliminates the amino-terminal exocyclic peptide segment present in natural atrial natriuretic peptide, contributing to the compound's enhanced stability and biological activity.

From a chemical classification perspective, this compound is characterized as a linear peptide containing 21 amino acid residues with specific structural modifications designed to enhance biological function. The molecular architecture incorporates both natural L-amino acids and the strategically positioned D-alanine residue, creating a hybrid structure that maintains biological activity while conferring resistance to enzymatic degradation. The terminal amide group provides additional stability against carboxypeptidase activity, further contributing to the compound's enhanced pharmacological profile.

Historical Development of Atrial Natriuretic Peptide Analogs

The historical development of atrial natriuretic peptide analogs represents a significant chapter in cardiovascular peptide research, beginning with the discovery of natriuretic factor by Adolfo José de Bold in 1981, when rat atrial extracts were found to contain a substance that increased salt and urine output in the kidney. This foundational discovery led to the subsequent purification and characterization of atrial natriuretic factor from heart tissue by several research groups, establishing the foundation for synthetic analog development. The progression from natural peptide identification to synthetic analog design represented a systematic effort to overcome the limitations of natural atrial natriuretic peptide, including susceptibility to enzymatic degradation and suboptimal pharmacokinetic properties.

The development of modified atrial natriuretic peptide analogs gained momentum through systematic structure-activity relationship studies that identified key structural elements responsible for biological activity. Research efforts focused on understanding the relationship between peptide structure and function, leading to the identification of critical amino acid residues and structural motifs necessary for receptor binding and biological activity. These investigations revealed that modifications to specific regions of the peptide could enhance potency while maintaining selectivity for natriuretic peptide receptors.

The synthesis of 3-mercaptopropionyl-containing analogs represents a specific approach to addressing the structural limitations of natural atrial natriuretic peptide. The replacement of cysteine residues with mercaptopropionic acid derivatives emerged from research demonstrating that such modifications could eliminate problematic disulfide bond formation while preserving biological activity. This approach proved particularly valuable in creating analogs with enhanced stability and resistance to enzymatic degradation, characteristics that are essential for therapeutic applications.

The historical timeline of atrial natriuretic peptide analog development includes several milestone achievements in peptide chemistry and pharmacology. Early work focused on understanding the minimum structural requirements for biological activity, leading to the development of truncated analogs that retained essential pharmacological properties. Subsequent research efforts concentrated on enhancing stability and potency through strategic amino acid substitutions and terminal modifications, culminating in the development of highly active analogs such as the 3-mercaptopropionyl-containing compounds.

| Development Phase | Key Achievements | Timeline | Research Focus |

|---|---|---|---|

| Discovery Phase | Identification of natriuretic factor | 1981 | Natural peptide characterization |

| Structure Elucidation | Peptide purification and sequencing | 1982-1985 | Molecular structure determination |

| Early Analog Development | First synthetic modifications | 1985-1990 | Structure-activity relationships |

| Advanced Modifications | Mercaptopropionyl analogs | 1990-1995 | Enhanced stability and potency |

Structural Relationship to Atriopeptin III

The structural relationship between 3-mercaptopropionyl-phenylalanine-D-alanine-glycine-arginine-isoleucine-aspartic acid-arginine-isoleucine-glycine-alanine-glutamine-serine-glycine-leucine-glycine-cysteine-asparagine-serine-phenylalanine-arginine-tyrosine amide and atriopeptin III reveals important insights into peptide structure-function relationships within the natriuretic peptide family. Atriopeptin III, a 24-amino acid fragment of rat atrial natriuretic peptide with the sequence serine-serine-cysteine-phenylalanine-glycine-glycine-arginine-isoleucine-aspartic acid-arginine-isoleucine-glycine-alanine-glutamine-serine-glycine-leucine-glycine-cysteine-asparagine-serine-phenylalanine-arginine-tyrosine, serves as a potent natriuretic and diuretic agent in normal rats.

The comparative analysis of these peptide structures reveals several critical differences and similarities that illuminate the design principles underlying enhanced biological activity. The 3-mercaptopropionyl analog incorporates a modified amino-terminal structure that replaces the natural serine-serine sequence of atriopeptin III with the 3-mercaptopropionyl-phenylalanine-D-alanine motif. This modification eliminates the amino-terminal exocyclic peptide segment while introducing the mercaptopropionyl group that provides enhanced stability against enzymatic degradation.

The central core sequence of both peptides maintains substantial similarity, particularly in the region corresponding to the essential pharmacophore elements responsible for receptor binding and biological activity. The shared sequence glycine-arginine-isoleucine-aspartic acid-arginine-isoleucine-glycine-alanine-glutamine-serine-glycine-leucine-glycine-cysteine-asparagine-serine-phenylalanine-arginine-tyrosine demonstrates the conservation of critical structural elements necessary for natriuretic peptide receptor recognition and activation.

The structural modifications present in the 3-mercaptopropionyl analog represent strategic alterations designed to address specific limitations of natural peptides while preserving essential biological activity. The replacement of the disulfide-forming cysteine residues with mercaptopropionyl groups eliminates potential complications associated with disulfide bond formation and provides resistance to oxidative degradation. Additionally, the incorporation of D-alanine introduces stereochemical modifications that enhance resistance to peptidase activity without compromising receptor binding affinity.

| Structural Feature | Atriopeptin III | 3-Mercaptopropionyl Analog | Functional Significance |

|---|---|---|---|

| Amino-terminal sequence | Ser-Ser-Cys | 3-Mercaptopropionyl-Phe-D-Ala | Enhanced stability |

| Core sequence | Conserved | Conserved | Receptor binding |

| Cysteine residues | Present | Modified | Resistance to degradation |

| Stereochemistry | All L-amino acids | Contains D-alanine | Peptidase resistance |

Significance in Peptide Chemistry Research

The significance of 3-mercaptopropionyl-phenylalanine-D-alanine-glycine-arginine-isoleucine-aspartic acid-arginine-isoleucine-glycine-alanine-glutamine-serine-glycine-leucine-glycine-cysteine-asparagine-serine-phenylalanine-arginine-tyrosine amide in peptide chemistry research extends far beyond its specific biological activity, representing a paradigm for rational peptide design and modification strategies. This compound exemplifies the successful application of structure-based drug design principles to create enhanced peptide analogs with improved pharmacological properties compared to their natural counterparts. The research surrounding this compound has contributed significantly to our understanding of how specific structural modifications can dramatically alter peptide stability, biological activity, and resistance to enzymatic degradation.

The methodological approaches employed in the development of this compound have established important precedents for peptide modification strategies. The solid-phase synthesis methodology used to create these analogs demonstrated the feasibility of incorporating non-natural amino acid derivatives and terminal modifications into complex peptide structures. These synthetic approaches have been subsequently applied to numerous other peptide families, establishing the foundation for modern peptide drug development methodologies.

The compound's demonstration of 2 to 4 times higher diuretic and natriuretic activity compared to natural atrial natriuretic peptide represents a significant achievement in peptide pharmacology research. This enhanced activity profile, combined with increased resistance to enzymatic degradation, validates the concept that strategic structural modifications can create superior therapeutic candidates. The research has provided valuable insights into the relationship between peptide structure and biological function, particularly regarding the role of terminal modifications and stereochemical alterations in determining pharmacological activity.

The impact of this research extends to broader questions in peptide chemistry, including the development of methods for enhancing peptide stability and bioavailability. The successful incorporation of mercaptopropionyl groups as cysteine replacements has influenced subsequent research into alternative approaches for eliminating problematic disulfide bonds in therapeutic peptides. Furthermore, the demonstration that D-amino acid incorporation can enhance stability without compromising biological activity has been applied to numerous other peptide systems.

| Research Contribution | Impact on Field | Applications |

|---|---|---|

| Enhanced biological activity | Validated structure-activity relationships | Therapeutic peptide design |

| Resistance to degradation | Advanced stability enhancement strategies | Drug development methodologies |

| Synthetic methodology | Established solid-phase synthesis protocols | Peptide manufacturing |

| Stereochemical modifications | Demonstrated D-amino acid utility | Broad peptide applications |

The research significance of this compound also encompasses its role as a pharmacological tool for investigating natriuretic peptide receptor function and signaling pathways. The enhanced potency and stability characteristics make it particularly valuable for research applications requiring prolonged biological activity or resistance to enzymatic degradation. Studies utilizing this compound have contributed to our understanding of natriuretic peptide receptor subtypes and their respective roles in cardiovascular and renal physiology. These research applications have provided important insights into the therapeutic potential of natriuretic peptide receptor modulation and have informed the development of subsequent generations of peptide-based therapeutics.

属性

IUPAC Name |

2-[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,46R,49S)-4-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-16-(hydroxymethyl)-22,46-dimethyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacont-34-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C102H157N33O29S2/c1-9-52(5)81-98(163)118-44-76(142)119-55(8)85(150)125-63(31-32-73(103)139)89(154)132-70(48-136)87(152)117-46-78(144)123-65(38-51(3)4)86(151)116-47-79(145)124-72(97(162)130-68(42-74(104)140)94(159)133-71(49-137)96(161)129-67(41-57-22-15-12-16-23-57)93(158)126-61(25-18-35-113-101(108)109)88(153)128-64(83(105)148)39-58-27-29-59(138)30-28-58)50-166-165-37-33-75(141)122-66(40-56-20-13-11-14-21-56)92(157)120-54(7)84(149)115-45-77(143)121-60(24-17-34-112-100(106)107)90(155)135-82(53(6)10-2)99(164)131-69(43-80(146)147)95(160)127-62(91(156)134-81)26-19-36-114-102(110)111/h11-16,20-23,27-30,51-55,60-72,81-82,136-138H,9-10,17-19,24-26,31-50H2,1-8H3,(H2,103,139)(H2,104,140)(H2,105,148)(H,115,149)(H,116,151)(H,117,152)(H,118,163)(H,119,142)(H,120,157)(H,121,143)(H,122,141)(H,123,144)(H,124,145)(H,125,150)(H,126,158)(H,127,160)(H,128,153)(H,129,161)(H,130,162)(H,131,164)(H,132,154)(H,133,159)(H,134,156)(H,135,155)(H,146,147)(H4,106,107,112)(H4,108,109,113)(H4,110,111,114)/t52-,53-,54+,55-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,81-,82-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTNGLBJBRUJNY-SFMKBCJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)C)CC2=CC=CC=C2)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N)CC(C)C)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)C)CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N)CC(C)C)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C102H157N33O29S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745468 | |

| Record name | PUBCHEM_71308368 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2373.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110326-94-8 | |

| Record name | PUBCHEM_71308368 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Resin Selection and Initial Attachment

The peptide is synthesized on Rink amide resin (0.25–0.6 mmol/g loading) to ensure C-terminal amidation upon cleavage. For the mercaptopropionyl (Mpa) group, two approaches are validated:

-

Pre-attached Mpa-resin : Trityl chloride resin (e.g., 2-chlorotrityl) enables direct coupling of 3-mercaptopropionic acid via its carboxyl group.

-

Post-synthetic modification : A cysteine residue introduced at the N-terminus is later derivatized with 3-mercaptopropionic acid using HATU/NMI activation.

Key Reaction Conditions :

-

Solvent: Dichloromethane (DCM)/dimethylformamide (DMF) (1:1) for trityl resin swelling.

-

Loading efficiency: 60–80% yield, confirmed via UV quantification of Fmoc-deprotection.

Amino Acid Coupling and Deprotection

Fmoc Strategy and Protecting Groups

Orthogonal protecting groups prevent side-chain reactivity during synthesis:

Coupling Reagents and Efficiency

Coupling efficiency for sterically hindered residues (e.g., D-Ala, Ile) is enhanced using:

-

HBTU/DIEA : Standard for non-problematic sequences (4 eq. amino acid, 30 min).

-

PyBOP/HOAt : For difficult couplings (e.g., Arg→Ile), extended to 60 min.

-

DIC/Oxyma : Low racemization risk, ideal for D-Ala incorporation.

Optimized Protocol :

-

Swell resin in DMF (3 × 5 min).

-

Deprotect Fmoc with 20% piperidine/DMF (2 × 5 min).

-

Couple amino acid (4 eq.) with HBTU/DIEA (4:8 eq.) in DMF (2 × 30 min).

-

Wash with DMF/DCM (3 × each).

Challenges :

-

Aggregation : Add 0.1 M HOBt or 2% LiCl to DMF for hydrophobic segments.

-

Aspartimide formation : Use 0.1 M Oxyma in DMF during Asp couplings.

Specialized Modifications

Disulfide Bond Formation

For Cys-Asn pairing (positions 15 and 23):

-

Oxidative folding : 0.1 M NH₄HCO₃ buffer (pH 8.0), 0.5 mg/mL peptide, 24–72 h.

-

Glutathione redox system : 1 μM reduced/0.5 μM oxidized glutathione enhances correct pairing.

Cleavage and Global Deprotection

TFA-Based Cleavage Cocktails

Final cleavage uses:

Side-Chain Deprotection :

Purification and Analytical Validation

HPLC Purification

Mass Spectrometry

Yield and Scalability

| Step | Yield (%) | Notes |

|---|---|---|

| SPPS assembly | 60–75 | Sequence-dependent |

| Cleavage/deprotection | 80–90 | TFA efficiency |

| HPLC purification | 50–65 | Gradient optimization |

Comparative Analysis of Methods

化学反应分析

Types of Reactions

3-Mercaptopropionyl-phe-D-ala-gly-arg-ile-asp-arg-ile-gly-ala-gln-ser-gly-leu-gly-cys-asn-ser-phe-arg-tyr-nh2 can undergo various chemical reactions, including:

Oxidation: The thiol group in the cysteine residues can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to thiol groups.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation reactions.

Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution Reactions: Specific amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) are used for substitution reactions.

Major Products

The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with modified amino acid sequences.

科学研究应用

3-Mercaptopropionyl-phe-D-ala-gly-arg-ile-asp-arg-ile-gly-ala-gln-ser-gly-leu-gly-cys-asn-ser-phe-arg-tyr-nh2 has several scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and structure-activity relationships.

Biology: Investigated for its role in cellular signaling pathways and protein interactions.

Medicine: Explored for potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of peptide-based materials and biotechnological applications.

作用机制

The mechanism of action of 3-Mercaptopropionyl-phe-D-ala-gly-arg-ile-asp-arg-ile-gly-ala-gln-ser-gly-leu-gly-cys-asn-ser-phe-arg-tyr-nh2 involves its interaction with specific molecular targets and pathways. The disulfide bridge plays a crucial role in maintaining the peptide’s conformation, which is essential for its biological activity. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades.

相似化合物的比较

Key Features :

- Molecular Weight : Estimated >2000 Da (exact value depends on modifications).

- Synthesis : Likely synthesized via solid-phase peptide synthesis (SPPS), as suggested by references to SPPS in . The 3-MPA group is introduced during N-terminal modification, leveraging its reactivity in amidation or Michael addition reactions .

Comparison with Similar Compounds

Structural Analogs: 3-Mercaptopropionic Acid (3-MPA) Derivatives

3-MPA derivatives share the thiol-functionalized propionic acid backbone but differ in peptide conjugation or aryl substitutions.

Key Differences :

- The target peptide’s large size and RGD-like sequence enable specific protein interactions, unlike smaller 3-MPA derivatives (e.g., 3-(arylthio)propionic acids), which are used as enzyme inhibitors or sulfur-transfer reagents .

- Pentaerythritol tetrakis(3-mercaptopropionate) serves industrial roles (e.g., adhesives), contrasting with the peptide’s biological focus .

Functional Analogs: RGD-Containing Peptides

RGD peptides are critical in mediating cell adhesion via integrin binding. The target peptide’s arg-ile-asp sequence may mimic RGD functionality.

Key Differences :

- The target peptide’s extended sequence and thiol modification may enhance stability and binding avidity compared to shorter RGD peptides .

- Cyclic RGD peptides exhibit higher integrin specificity due to conformational constraints, whereas the linear arg-ile-asp motif in the target peptide may bind multiple integrins .

Pharmacological Analogs: Thiolated Bioactive Compounds

Thiol groups in pharmaceuticals improve membrane permeability or enable covalent targeting.

生物活性

3-Mercaptopropionyl-Phe-D-Ala-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr-NH2 is a synthetic peptide that has garnered attention for its biological activities, particularly in the context of thrombin receptor antagonism and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and implications in health and disease.

The primary biological activity of this peptide is attributed to its role as a thrombin receptor antagonist . Thrombin is a key enzyme in the coagulation cascade that promotes platelet aggregation and blood clot formation. The compound has been shown to effectively inhibit both thrombin-induced and SFLLR-peptide-induced platelet aggregation while exhibiting minimal effects on collagen-induced aggregation. This specificity suggests a targeted mechanism that may be beneficial in preventing thrombotic events without compromising normal hemostasis .

Key Findings:

- Inhibition of Platelet Aggregation : The compound prevents thrombin-induced calcium mobilization, crucial for platelet activation .

- GTPase Activity Modulation : It has been observed to inhibit receptor-stimulated GTPase activity, further supporting its role in modulating platelet responses .

Biological Activity Overview

The biological activities of 3-Mercaptopropionyl-Phe-D-Ala-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr-NH2 can be summarized as follows:

Case Studies and Research Findings

Several studies have explored the biological effects of this peptide:

-

Thrombin Inhibition Study :

- A study demonstrated that the peptide effectively inhibited thrombin-mediated platelet aggregation in vitro, suggesting its potential use as an antithrombotic agent. The EC50 for stimulation of human platelet aggregation was significantly lower than that of other known antagonists, indicating superior potency .

- Antioxidative Potential :

- Antimicrobial Effects :

-

Cancer Therapeutics :

- In studies focusing on cancer biology, peptides similar to this compound have demonstrated the ability to induce apoptosis in various cancer cell lines, suggesting a possible application in cancer treatment strategies. The modulation of signaling pathways involved in cell proliferation and survival was noted .

常见问题

Basic Research Questions

Q. How can the secondary structure of this peptide be experimentally determined?

- Methodological Answer :

- Use Circular Dichroism (CD) Spectroscopy to analyze α-helix, β-sheet, or random coil conformations in aqueous or membrane-mimetic environments.

- Perform Nuclear Magnetic Resonance (NMR) for residue-specific structural insights, particularly for disulfide bond configurations (e.g., Cys residues) .

- Validate with Molecular Dynamics Simulations to model folding under physiological conditions.

Q. What are the recommended protocols for synthesizing this peptide with high purity?

- Methodological Answer :

- Employ Solid-Phase Peptide Synthesis (SPPS) using Fmoc/t-Bu chemistry.

- Optimize coupling steps for challenging residues (e.g., Arg, Cys) with HOBt/DIC activation.

- Use TCEP (Tris-(2-carboxyethyl)phosphine) to prevent disulfide bond scrambling during purification .

- Validate purity via Reverse-Phase HPLC (≥95%) and Mass Spectrometry (MALDI-TOF or ESI-MS).

Q. How should researchers handle the thiol group (3-Mercaptopropionyl) to avoid oxidation?

- Methodological Answer :

- Store lyophilized peptide under inert gas (e.g., argon) at -80°C.

- Add reducing agents (e.g., 1 mM DTT) to buffers during reconstitution.

- Avoid exposure to oxidizing agents or metals (e.g., Fe³⁺, Cu²⁺) during experiments .

Advanced Research Questions

Q. How can contradictory bioactivity data for this peptide in different assays be resolved?

- Methodological Answer :

- Conduct dose-response curves across multiple assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity).

- Evaluate batch-specific purity differences using HPLC-MS/MS to rule out truncation or oxidation artifacts .

- Use negative controls (e.g., scrambled-sequence peptides) to confirm target specificity .

Q. What strategies are effective for resolving aggregation or solubility issues in aqueous buffers?

- Methodological Answer :

- Screen solubilization agents (e.g., CHAPS, DDM) using Dynamic Light Scattering (DLS) .

- Modify buffer pH (e.g., 5.0–7.4) or ionic strength to disrupt hydrophobic interactions.

- Introduce PEGylation or charge-modifying residues (e.g., Glu, Asp) during synthesis .

Q. How can computational tools predict and optimize the peptide’s receptor-binding interface?

- Methodological Answer :

- Apply docking algorithms (AutoDock Vina, Rosetta) to model interactions with target receptors (e.g., GPCRs).

- Validate predictions with alanine-scanning mutagenesis of key residues (e.g., Arg, Phe).

- Use AI-driven platforms (e.g., COMSOL Multiphysics) to simulate binding thermodynamics and kinetics .

Methodological Challenges and Solutions

Q. How to address discrepancies in disulfide bond formation during synthesis?

- Methodological Answer :

- Implement orthogonal protection strategies (e.g., Trt for Cys residues) to control pairing.

- Use oxidative folding buffers (e.g., glutathione redox systems) for in vitro refolding .

- Confirm connectivity via LC-MS/MS with CID fragmentation .

Q. What experimental designs minimize interference from the D-amino acid (D-Ala) in functional assays?

- Methodological Answer :

- Compare activity of D-Ala vs. L-Ala analogs to isolate stereochemical effects.

- Use chiral HPLC to confirm enantiomeric purity post-synthesis .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。